1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine is a heterocyclic compound that combines a piperazine ring with cyclohexyl and furan-2-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine typically involves the reaction of cyclohexylamine with furan-2-carbaldehyde in the presence of a piperazine derivative. One common method involves the condensation of cyclohexylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Known for its opiate-like analgesic properties.
1-(2-Furoyl)piperazine: Evaluated for its enzyme inhibition and hemolytic activity.
N-Cyclohexyl-4-(furan-2-ylmethyl)piperazine-1-carboxamide:
Uniqueness
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine is unique due to its combination of cyclohexyl and furan-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-cyclohexyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H24N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h4,7,12,14H,1-3,5-6,8-11,13H2 |
InChI Key |
PMNGZTNWYJDTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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